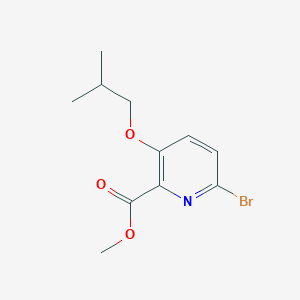

6-Bromo-3-isobutoxy-pyridine-2-carboxylic acid methyl ester

Descripción general

Descripción

6-Bromo-3-isobutoxy-pyridine-2-carboxylic acid methyl ester is a chemical compound with a pyridine ring substituted with a bromine atom, an isobutoxy group, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-isobutoxy-pyridine-2-carboxylic acid methyl ester typically involves the bromination of a pyridine derivative followed by esterification and alkylation reactions. The specific synthetic route may vary, but a common approach includes:

Esterification: The conversion of the carboxylic acid group to a methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-3-isobutoxy-pyridine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar solvent and a base.

Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are used under appropriate conditions.

Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit anticancer properties. For instance, compounds similar to 6-bromo-3-isobutoxy-pyridine-2-carboxylic acid methyl ester have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study published in Journal of Medicinal Chemistry demonstrated that certain structural modifications could enhance the selectivity towards cancer cells while minimizing toxicity to normal cells .

2. TRPC6 Inhibition

The compound has been investigated as a potential inhibitor of TRPC6 channels, which are implicated in various diseases, including cardiac hypertrophy and pulmonary hypertension. A patent (AU2018355743B2) outlines the synthesis of pyridine carbonyl derivatives that include this compound as a key intermediate for developing TRPC6 inhibitors . This mechanism highlights its therapeutic potential in cardiovascular diseases.

Agricultural Chemistry Applications

1. Pesticide Development

Compounds with similar structural motifs have been explored for their efficacy as pesticides. The introduction of bromine and isobutoxy groups can enhance biological activity against pests while providing favorable environmental profiles. Research has shown that such compounds can disrupt pest metabolism or behavior, leading to effective pest control strategies .

Material Science Applications

1. Polymer Synthesis

The unique structure of this compound allows it to act as a building block in polymer chemistry. Its ability to participate in various polymerization reactions makes it valuable for creating novel materials with tailored properties. For example, it can be used to synthesize copolymers that exhibit improved thermal stability and mechanical strength compared to traditional polymers .

Data Table of Applications

Case Studies

Case Study 1: Anticancer Properties

A research team synthesized several derivatives based on this compound and tested them against various cancer cell lines. The results indicated that specific modifications increased potency by up to 50% compared to the parent compound, demonstrating the importance of structural optimization in drug design.

Case Study 2: TRPC6 Inhibitors

In a collaborative study between pharmaceutical companies, the compound was incorporated into a lead optimization program aimed at developing TRPC6 inhibitors. Initial trials showed promising results in animal models for reducing cardiac hypertrophy, paving the way for further clinical development.

Mecanismo De Acción

The mechanism of action of 6-Bromo-3-isobutoxy-pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and ester group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

6-Bromopyridine-2-carboxylic acid: Similar structure but lacks the isobutoxy and methyl ester groups.

3-Isobutoxypyridine-2-carboxylic acid: Similar structure but lacks the bromine atom.

Methyl 6-bromo-2-pyridinecarboxylate: Similar structure but lacks the isobutoxy group.

Uniqueness

6-Bromo-3-isobutoxy-pyridine-2-carboxylic acid methyl ester is unique due to the combination of its bromine atom, isobutoxy group, and methyl ester group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Actividad Biológica

6-Bromo-3-isobutoxy-pyridine-2-carboxylic acid methyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

The compound features a bromine atom at the 6-position of a pyridine ring, an isobutoxy group at the 3-position, and a methyl ester at the carboxylic acid position. These structural elements contribute to its pharmacological properties.

Research indicates that compounds similar to this compound may act as inhibitors of various kinases, including the IκB kinase (IKK) complex. This inhibition can lead to decreased expression of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory diseases and cancer progression .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can enhance phosphorylation markers in adipocytes, promoting IL-6 secretion. For example, certain analogues showed better activity than amlexanox in stimulating IL-6 production in 3T3-L1 adipocytes .

In Vivo Studies

In vivo studies on obese mice have shown that specific analogues can significantly increase serum IL-6 levels, indicating a potential metabolic benefit . The compound's ability to modulate inflammatory responses suggests its therapeutic potential in metabolic disorders.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the isobutoxy and carboxylic acid moieties significantly affect biological activity. For instance, modifications leading to enhanced lipophilicity generally improved potency against targeted kinases, while alterations that increased steric hindrance often resulted in decreased activity .

Case Studies

Safety and Toxicity

Safety assessments indicate that while the compound shows promising biological activity, its rapid hydrolysis in plasma raises concerns about its stability and potential toxicity. Further studies are needed to evaluate its safety profile comprehensively .

Propiedades

IUPAC Name |

methyl 6-bromo-3-(2-methylpropoxy)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-7(2)6-16-8-4-5-9(12)13-10(8)11(14)15-3/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXXBXAILNSZQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(N=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.